

Technical Support Center: Adefovir Dipivoxil

Oral Bioavailability Enhancement

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Compound of Interest

Compound Name: Adefovir Dipivoxil

Cat. No.: B549357

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor oral bioavailability of **Adefovir Dipivoxil** (ADV).

Frequently Asked Questions (FAQs)

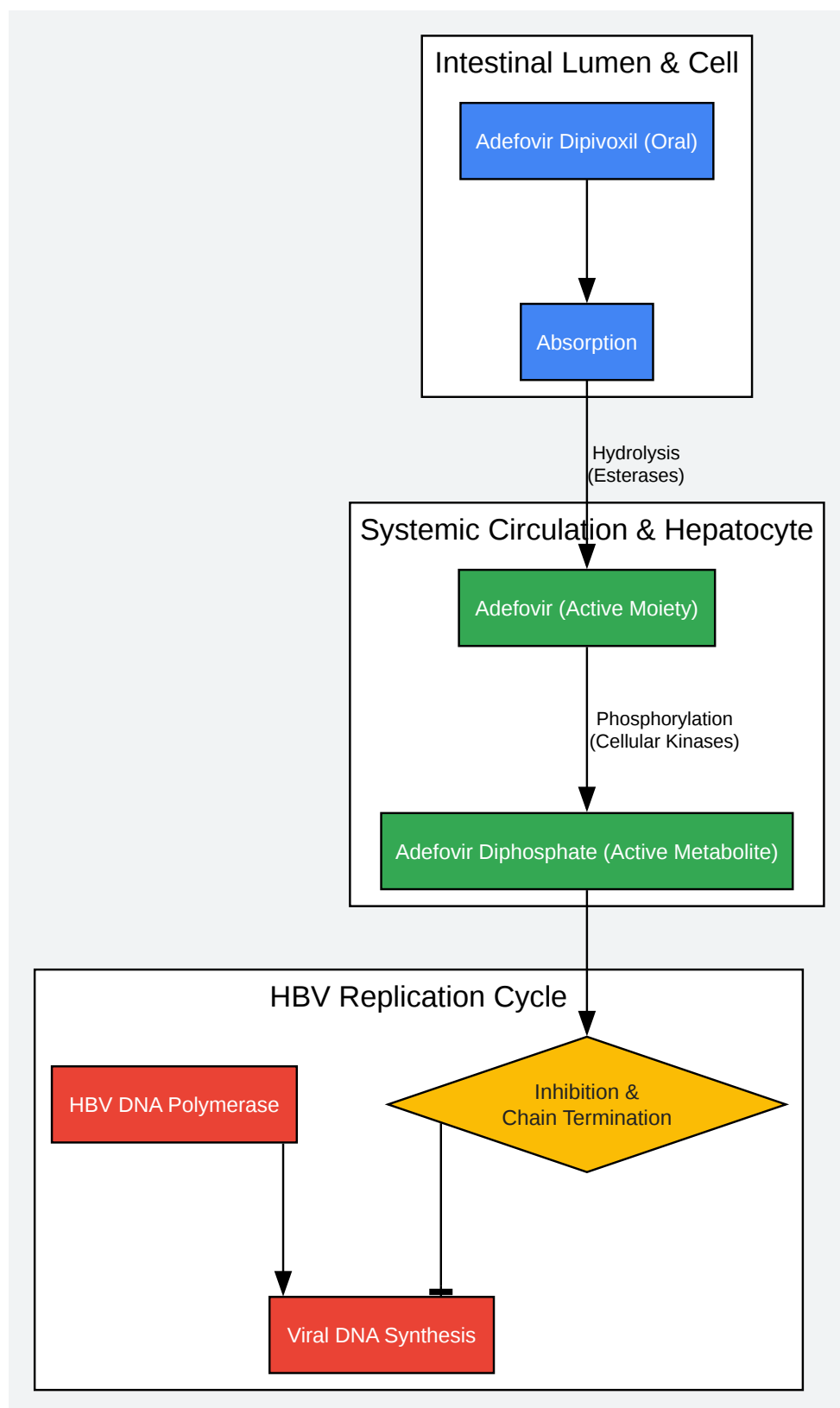
Q1: What are the primary reasons for the poor oral bioavailability of Adefovir Dipivoxil?

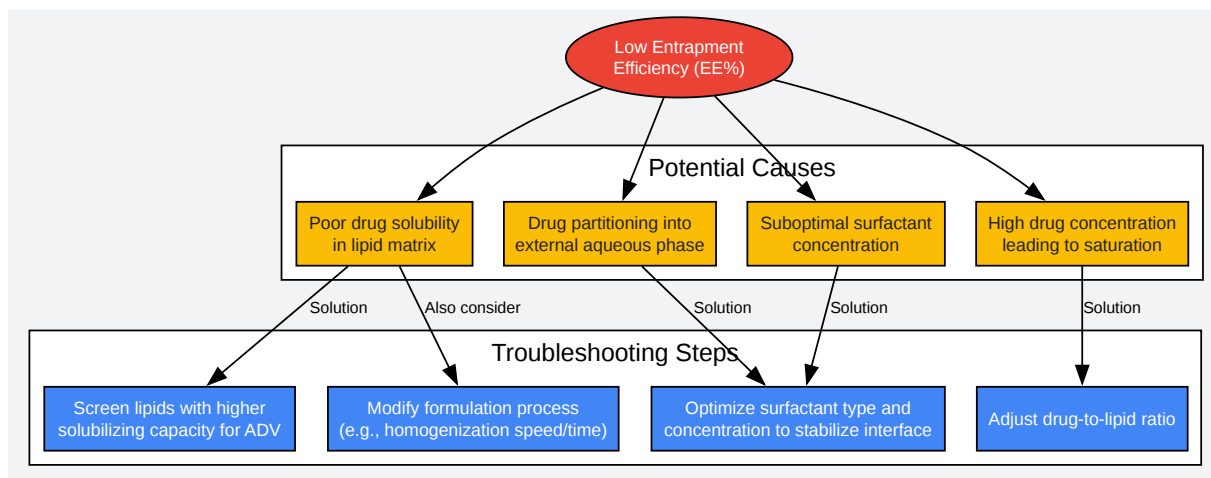
Adefovir Dipivoxil, a diester prodrug of Adefovir, was developed to improve upon the parent drug's limited intestinal permeability.^{[1][2]} However, its own oral bioavailability, while substantially better than Adefovir, is still limited. The oral bioavailability of Adefovir from the commercial **Adefovir Dipivoxil** formulation is approximately 59%.^{[3][4][5]} Key factors contributing to its suboptimal oral bioavailability include:

- **Low Permeability:** Despite being a prodrug, ADV's intestinal permeability is still a limiting factor.^{[6][7]}
- **pH-Dependent Solubility:** The drug exhibits pH-dependent solubility, which can affect its dissolution and absorption in different segments of the gastrointestinal tract.^{[6][7]}
- **P-glycoprotein (P-gp) Efflux:** Some studies suggest that ADV may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen, reducing net absorption.^[7]

Q2: What is the mechanism of action for Adefovir Dipivoxil?

Adefovir Dipivoxil is a prodrug, meaning it is administered in an inactive form and converted to its active form within the body.[8][9] Upon oral administration, it is rapidly absorbed and hydrolyzed by cellular enzymes, primarily in the intestines and liver, to release the active moiety, Adefovir.[8] Cellular kinases then phosphorylate Adefovir to its active diphosphate form, Adefovir Diphosphate.[8] This active metabolite inhibits the Hepatitis B Virus (HBV) DNA polymerase (a reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[4][8] Its incorporation into the growing viral DNA chain causes premature chain termination, thus halting viral replication.[8]





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